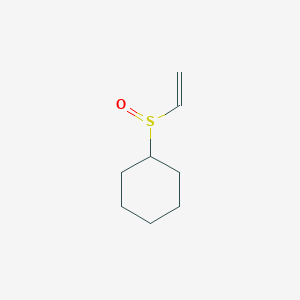
(Ethenesulfinyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethenesulfinyl)cyclohexane is an organic compound characterized by the presence of a cyclohexane ring bonded to an ethenesulfinyl group
Preparation Methods
The synthesis of (ethenesulfinyl)cyclohexane typically involves the reaction of cyclohexane with ethenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.
Industrial production methods for this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure consistent product quality and higher efficiency compared to traditional batch processes.
Chemical Reactions Analysis
(Ethenesulfinyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thioethers. Reducing agents such as lithium aluminum hydride are typically used for this purpose.
Substitution: The ethenesulfinyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfinyl group.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thioethers.
Scientific Research Applications
(Ethenesulfinyl)cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (ethenesulfinyl)cyclohexane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways.
Comparison with Similar Compounds
(Ethenesulfinyl)cyclohexane can be compared with other similar compounds, such as:
Cyclohexane, (ethenylsulfinyl)-: This compound has a similar structure but differs in the position or configuration of the ethenesulfinyl group.
Cyclohexane, (methylsulfinyl)-: This compound contains a methylsulfinyl group instead of an ethenesulfinyl group, leading to different chemical properties and reactivity.
Cyclohexane, (phenylsulfinyl)-: The presence of a phenylsulfinyl group in this compound results in distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
61926-35-0 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
ethenylsulfinylcyclohexane |
InChI |
InChI=1S/C8H14OS/c1-2-10(9)8-6-4-3-5-7-8/h2,8H,1,3-7H2 |
InChI Key |
SKSGINUILMRTET-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




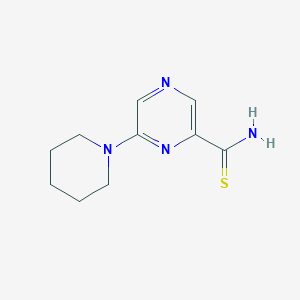
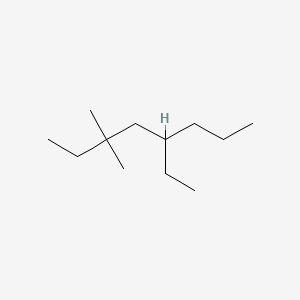
![1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol](/img/structure/B14556798.png)
![N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide](/img/structure/B14556802.png)
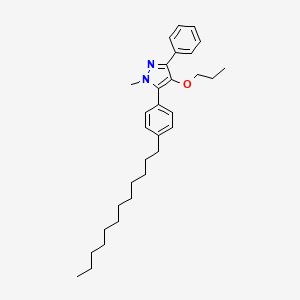
![1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine](/img/structure/B14556835.png)
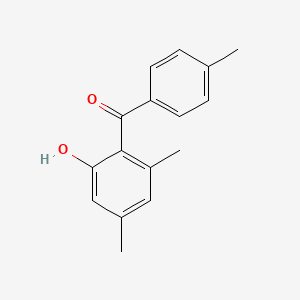
![5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid](/img/structure/B14556859.png)
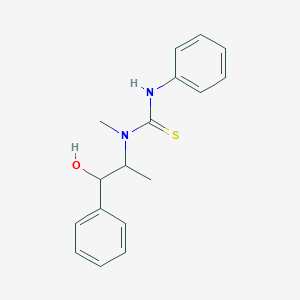
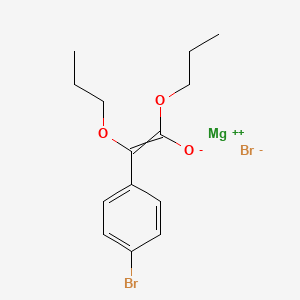
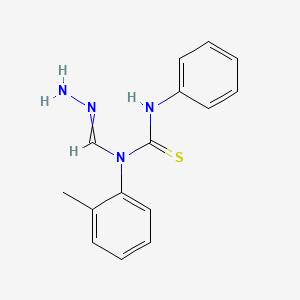
![Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]-](/img/structure/B14556879.png)
